molecular formula C20H17F2N3O2S B2414571 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 900007-81-0

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2414571
CAS No.: 900007-81-0
M. Wt: 401.43
InChI Key: FEOSNCAWGKMOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H17F2N3O2S and its molecular weight is 401.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound “2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways . Once the target is known, the downstream effects of this interaction can be mapped to specific biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the target of the compound and its mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the compound’s target and mode of action, it’s difficult to discuss how environmental factors might influence its activity .

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c21-16-7-6-15(12-17(16)22)25-11-10-24-19(20(25)27)28-13-18(26)23-9-8-14-4-2-1-3-5-14/h1-7,10-12H,8-9,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOSNCAWGKMOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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